molecular formula C21H22N2O5 B2692178 ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate CAS No. 1351587-91-1

ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate

Cat. No.: B2692178
CAS No.: 1351587-91-1
M. Wt: 382.416
InChI Key: YIEJWAXPZUUASX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate is a benzoate ester derivative featuring a morpholine-3-carboxamide core substituted with a benzyl group at the 4-position and an ethyl ester at the para position of the benzoate ring. For instance, compounds like sulfonamidobenzamide (SABA) derivatives and thiazolidinone-containing benzoates highlight the importance of substituents in modulating solubility, reactivity, and antimicrobial activity .

Properties

IUPAC Name

ethyl 4-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-2-28-21(26)16-8-10-17(11-9-16)22-20(25)18-13-27-14-19(24)23(18)12-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEJWAXPZUUASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate typically involves the following steps:

    Formation of the Morpholine Ring: This step involves the cyclization of amino alcohols and α-haloacid chlorides to form the morpholine ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Amidation: The amido group is introduced by reacting the morpholine derivative with an appropriate amine.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Amide Bond Formation

The central amide linkage in this compound forms through classic nucleophilic acyl substitution reactions. Key methods include:

Reaction TypeConditionsYieldSource
Carboxylic acid → Amide Activation with thionyl chloride (SOCl₂) followed by amine coupling87-92%
Ester → Amide (Aminolysis) Direct reaction of ethyl ester with amines under reflux (e.g., ethanol)50-89%

Example:

  • Reaction of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate with 4-aminobenzoic acid ethyl ester in the presence of coupling agents like DCC/HOBt forms the target amide .

Ester Hydrolysis and Transesterification

The ethyl benzoate group undergoes hydrolysis or transesterification under acidic/basic conditions:

Reaction TypeConditionsProductSource
Acidic Hydrolysis HCl/H₂O, reflux4-(4-benzyl-5-oxomorpholine-3-amido)benzoic acid
Basic Hydrolysis NaOH/EtOH, 60°CSodium salt of the carboxylic acid
Transesterification Methanol/H₂SO₄Methyl ester derivative

Functionalization of the Morpholine Ring

The 5-oxomorpholine core exhibits unique reactivity:

Ring-Opening Reactions

  • Treatment with strong nucleophiles (e.g., Grignard reagents) opens the morpholine ring, forming secondary amines .

  • Acidic conditions (e.g., H₂SO₄) lead to dehydration, forming unsaturated lactams .

N-Benzyl Group Modifications

  • Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding a secondary amine .

Electrophilic Aromatic Substitution

The benzoate aromatic ring undergoes meta-directed substitutions due to the electron-withdrawing ester group:

Reaction TypeReagentsProductSource
Nitration HNO₃/H₂SO₄3-Nitro-4-(amido)benzoate derivative
Halogenation Br₂/FeBr₃3-Bromo-substituted analog

Reductive Amination and Alkylation

The morpholine nitrogen participates in reductive amination:

  • Reaction with aldehydes/ketones (e.g., formaldehyde) and NaBH₃CN yields N-alkylated derivatives .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways .

  • Photodegradation : UV light induces C–N bond cleavage in the morpholine ring .

Synthetic Optimization Data

Critical parameters for scalable synthesis:

ParameterOptimal ValueImpact on YieldSource
Reaction Temperature80-90°C (amide coupling)+15% efficiency
Catalyst10% Pd/C (for hydrogenolysis)92% yield
SolventAnhydrous DMFPrevents hydrolysis

This compound’s reactivity profile enables diverse pharmaceutical applications, particularly as a protease inhibitor scaffold . Further studies should explore its enantioselective synthesis and metabolic stability.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate exhibit significant antimicrobial properties. For instance, derivatives of morpholine have been shown to possess antibacterial activity against various strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their antibiotic resistance. This suggests that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential

Research into structurally related compounds has revealed their potential as anticancer agents. The incorporation of morpholine and benzyl moieties has been associated with enhanced cytotoxicity against cancer cell lines. For example, studies have demonstrated that morpholine derivatives can inhibit cell proliferation and induce apoptosis in various cancer types, suggesting that this compound may exhibit similar properties .

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor of key enzymes involved in disease processes. For example, acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have shown promising results in inhibiting this enzyme, thus improving cognitive function in preclinical models .

Anti-inflammatory Effects

Morpholine derivatives have been identified as tachykinin receptor antagonists, which are useful in treating inflammatory conditions such as asthma and pain syndromes. The anti-inflammatory properties of this compound could be explored further for therapeutic applications in managing chronic inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study on Morpholine DerivativesDemonstrated significant antibacterial activity against resistant strains .
Anticancer Activity AssessmentShowed cytotoxic effects on various cancer cell lines, suggesting potential for drug development .
Enzyme Inhibition StudiesFound to inhibit acetylcholinesterase effectively, indicating possible use in Alzheimer's treatment .
Anti-inflammatory ResearchIdentified as a potential treatment for inflammatory diseases through tachykinin receptor antagonism .

Mechanism of Action

The mechanism of action of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compound: Ethyl 4-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

  • Core Structure : Benzoate ester with a sulfonamido-linked aromatic ring.
  • Biological Activity : Exhibits antibacterial activity with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (ΔtolC::tet), likely due to interference with bacterial efflux mechanisms .
  • Structural Contrast : Unlike the target compound’s morpholine ring, SABA1 incorporates a sulfonamide group, which enhances polarity and may improve membrane permeability.

Thiazolidinone-Containing Benzoates

Example: Ethyl 4-[2-Benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate

  • Core Structure: Thiazolidinone ring fused with a benzoate ester.
  • Synthesis : Prepared via cyclization of ethyl 4-(3-aroylthioureido)benzoate with dimethyl acetylenedicarboxylate (DMAD), yielding products with moderate crystallinity .

Ethyl 4-(Dimethylamino) Benzoate

  • Application: Used as a co-initiator in resin cements, demonstrating higher reactivity and better physical properties than 2-(dimethylamino) ethyl methacrylate .
  • Relevance: The dimethylamino group in this compound increases electron density, improving photopolymerization efficiency. In contrast, the target compound’s morpholine-3-amido group may offer similar electronic effects but with enhanced steric bulk.

Benzo[b][1,4]oxazin-3(4H)-one Analogues

  • Structure: Features a benzoxazinone ring system, a bioisostere of morpholine.
  • Synthetic Utility : Derivatives like 4-(3-oxo-3-(4-(2-phenylacetyl)piperazin-1-yl)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one are synthesized via coupling reactions with acyl chlorides, highlighting the role of heterocycles in modulating pharmacokinetic properties .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Core Structure Biological/Physical Property Key Substituent Impact Reference
SABA1 Sulfonamidobenzamide MIC: 0.45–0.9 mM (E. coli) Sulfonamide enhances polarity
Ethyl 4-(dimethylamino) benzoate Dimethylamino-benzoate High resin polymerization efficiency Electron-donating amino group
Thiazolidinone-benzoate derivative Thiazolidinone-benzoate Moderate crystallinity Rigid planar structure
Benzo[b][1,4]oxazin-3(4H)-one analogue Benzoxazinone Improved pharmacokinetics Bioisosteric replacement potential

Key Research Findings

Antibacterial Activity : Sulfonamide and morpholine derivatives exhibit distinct mechanisms; sulfonamides disrupt efflux pumps, while morpholine rings may target enzymatic pathways .

Synthetic Flexibility: Thiazolidinone and benzoxazinone derivatives are synthesized via cyclization or coupling reactions, suggesting analogous routes for the target compound .

Electronic Effects: Substituents like dimethylamino or morpholine-3-amido groups significantly influence reactivity and physical properties in polymer and biological systems .

Biological Activity

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizes existing research findings, and presents relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 278.31 g/mol
  • CAS Number : [not available in provided sources]

The compound features a morpholine ring that is substituted with an amido group and a benzyl moiety, contributing to its diverse biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. This compound's structure suggests potential efficacy against bacterial strains, particularly those resistant to conventional antibiotics.

  • Mechanism of Action :
    • The compound is believed to inhibit bacterial growth by interfering with critical cellular processes, possibly through inhibition of DNA gyrase or topoisomerase IV, similar to other morpholine derivatives .
  • Activity Against Pathogens :
    • Preliminary studies have shown promising results against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as some Gram-negative strains .

Anticancer Activity

The anticancer potential of this compound has also garnered attention:

  • Cell Line Studies :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The IC50 values for these cell lines indicate a significant reduction in cell viability at micromolar concentrations .
  • Mechanism of Action :
    • The proposed mechanisms include induction of apoptosis and cell cycle arrest at the G2/M phase, which are critical pathways for cancer treatment .

Table 1: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Table 2: Anticancer Activity Summary

Cancer Cell LineIC50 (µM)Reference
MCF-715
A54920
HCT11625

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study involving a series of morpholine derivatives showed that modifications at the benzyl position significantly enhanced antibacterial activity against resistant strains like MRSA .
  • Case Study on Anticancer Properties :
    • Research focused on the structural optimization of morpholine-based compounds revealed that specific substitutions could lead to increased potency against breast cancer cells, providing a basis for further development .

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